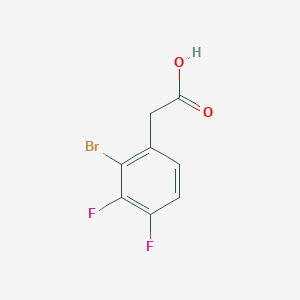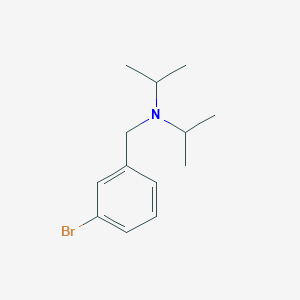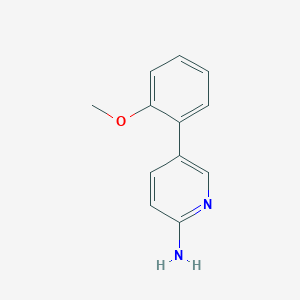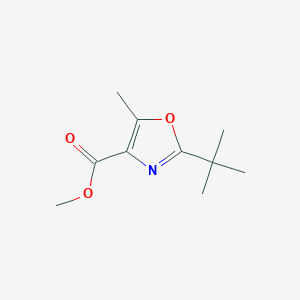
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester
描述
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a white solid with a purity of 96% . This compound is known for its unique structure, which includes an oxazole ring substituted with tert-butyl and methyl groups, as well as a carboxylic acid methyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the compound.
化学反应分析
Types of Reactions
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
科学研究应用
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
相似化合物的比较
Similar Compounds
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid: This compound is similar in structure but lacks the methyl ester group.
2-Bromo-5-methyl-oxazole-4-carboxylic acid methyl ester: This compound has a bromine atom instead of the tert-butyl group.
Uniqueness
2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
属性
IUPAC Name |
methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBROJNYEJFGQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
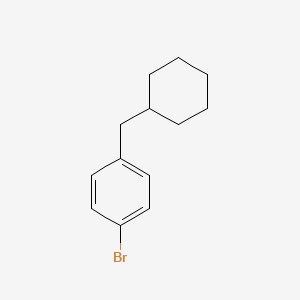
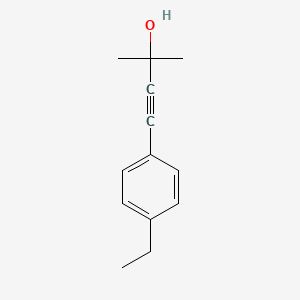

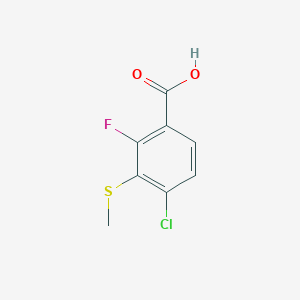
![Benzo[c][1,2,5]oxadiazole-5-carboxamide](/img/structure/B6326638.png)
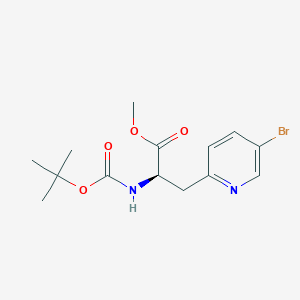
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B6326655.png)
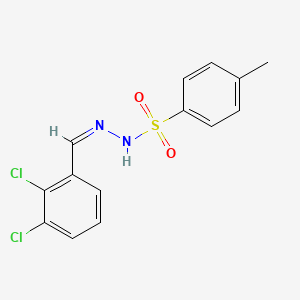

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)
